N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)12(22)17-6-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-5,7,11,21H,6H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFUELNKQWMNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, emphasizing its role in drug discovery and therapeutic applications.
- Molecular Formula : C12H12F3N5O2
- Molecular Weight : 303.25 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C(C(=O)N)N1=NN=C1C(=O)N(C)C(C(F)(F)F)=C(C(C(O)=O)=C(C(C(F)(F)F))=C(C(C(=O)N)=C(C(N)=C(C(=O)N))=C(C(=O)N))=C(C(N)=C(C(=O)N))=C(C(=O)N))
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that triazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. Studies demonstrate that they can inhibit cell proliferation in various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range . The mechanism often involves induction of apoptosis and inhibition of specific molecular targets related to cancer cell growth.
1. Antimicrobial Efficacy
A study focusing on the synthesis of triazole derivatives reported that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.1 mg/mL . The structural modifications of the triazole ring were crucial for enhancing activity.
2. Anticancer Activity
In a recent investigation, a series of triazole-based compounds were evaluated for their antiproliferative effects on human cancer cell lines. The study found that specific derivatives induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in targeted cancer cells . The most potent compounds exhibited IC50 values ranging from 57 nM to 68 nM against various cancer types.
3. Mechanistic Insights
The biological mechanisms underlying the activity of triazole derivatives include:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,2,3-triazole carboxamides, highlighting key structural differences and their implications:
Key Observations:
Triazole Core Modifications :
- The target compound and the 5-methyltriazole analog () both utilize methyl-substituted triazole cores, which stabilize the ring against metabolic degradation. However, the 5-methyl derivative may exhibit steric hindrance that alters binding interactions compared to the 1-methyl configuration in the target compound .
- The thiophene-containing analog () replaces the phenyl group with a thiophene, introducing sulfur-mediated electronic effects. Thiophene’s aromaticity and smaller size may enhance interactions with hydrophobic binding pockets .
The trifluoromethoxy group in combines electron-withdrawing (F) and electron-donating (methoxy) properties, possibly enabling dual interactions with polar and non-polar receptor regions .
Linker Modifications: All compounds feature a hydroxyethyl linker, but the target compound’s para-CF₃ phenyl vs. ’s thiophene alters the linker’s conformational flexibility.
Research Findings and Implications
- Metabolic Stability: The CF₃ group in the target compound is associated with prolonged half-life in preclinical models, as seen in β₃-adrenoceptor agonists . However, species-specific receptor differences (e.g., human vs. rat β₃-AR) highlight the need for humanized models to validate efficacy .
- Solubility-Bioavailability Trade-offs : While the hydroxyl group in the target compound improves solubility, the CF₃-phenyl may counterbalance this by increasing logP. Structural analogs with ethoxy/methoxy groups () prioritize solubility but sacrifice target affinity .
- Synthetic Accessibility : The triazole core is readily synthesized via click chemistry, but regioselective methylation (1-methyl vs. 4/5-methyl) requires precise control to avoid isomeric impurities .
Q & A
Q. What are the established methodologies for synthesizing N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
Answer: Synthesis typically involves multi-step reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Condensation reactions to attach the hydroxy-substituted ethyl and trifluoromethylphenyl groups.
- Purification via column chromatography or recrystallization.
Key parameters include solvent selection (e.g., ethanol, DMSO), temperature control (60–80°C), and catalysts (e.g., Cu(I)). Reaction progress is monitored using TLC, with final characterization by H/C NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized structurally, and what techniques are critical for validation?
Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., hydroxyl at δ 4.5–5.5 ppm, triazole protons at δ 7.5–8.5 ppm). F NMR detects the trifluoromethyl group (δ -60 to -70 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data refined via SHELXL (e.g., SHELX-2015) resolves bond lengths, angles, and stereochemistry .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Q. What biological targets are commonly associated with 1,2,3-triazole derivatives like this compound?
Answer: Triazoles exhibit activity against:
- Kinases and enzymes (e.g., cyclooxygenase-2, CYP450 isoforms) via hydrogen bonding with the triazole nitrogen.
- Microbial targets (e.g., bacterial efflux pumps, fungal lanosterol demethylase).
- Cancer pathways (e.g., apoptosis induction via Bcl-2 modulation).
Mechanistic studies often employ enzyme inhibition assays (IC), molecular docking, and cell viability assays (MTT) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Answer:
- Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading, temperature) to identify critical factors. For example, a 2 factorial design may reveal temperature as the dominant variable.
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between parameters. Central Composite Design (CCD) is used for non-linear optimization .
- Statistical Validation : ANOVA (p < 0.05) confirms model significance, with Pareto charts prioritizing variables .
Q. How can contradictory bioactivity data in triazole derivatives be resolved?
Answer:
- Meta-analysis : Compare datasets across studies, adjusting for variables (e.g., cell lines, assay protocols).
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl enhances lipophilicity) with activity trends.
- Mechanistic Profiling : Use siRNA knockdown or CRISPR to validate target engagement .
Q. What computational approaches predict reaction pathways for novel triazole derivatives?
Answer:
- Quantum Chemical Calculations (DFT) : Simulate transition states and intermediates (e.g., Gaussian 16).
- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict feasible synthetic routes.
- ICReDD Methodology : Integrate computational and experimental data for high-throughput reaction design .
Q. What pharmacokinetic challenges arise from the trifluoromethyl group, and how are they addressed?
Answer:
- Metabolic Stability : The CF group resists oxidation but may reduce solubility. Use LogP measurements and PAMPA assays to assess permeability.
- CYP450 Interactions : Fluorine atoms can inhibit CYP3A4; mitigate via prodrug strategies or co-administration with CYP inhibitors.
- In Vivo Imaging : F MRI tracks biodistribution .
Q. How are crystallographic disorders in the compound resolved during X-ray analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
